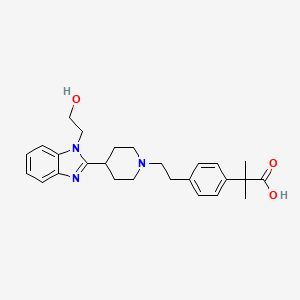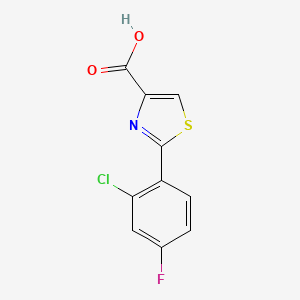![molecular formula C24H29N2P B15330396 2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)
2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine is a complex organic compound known for its unique structural properties and applications in various chemical reactions. This compound is characterized by the presence of a phosphine group attached to a biphenyl structure, which imparts significant steric and electronic effects, making it a valuable ligand in catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine typically involves the reaction of tert-butyl(phenyl)phosphine with N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the phosphine group. Common solvents used include dichloromethane and toluene, and the reaction is often catalyzed by palladium complexes .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of halides and other electrophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki, Stille, and Heck reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Halides and other electrophiles in the presence of a base.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki coupling reactions, biaryl compounds are typically formed .
Aplicaciones Científicas De Investigación
2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is employed in the production of fine chemicals and pharmaceuticals due to its role in catalysis.
Mecanismo De Acción
The mechanism by which 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and provide pathways for efficient reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic processes.
2-(Di-tert-butylphosphino)-1,1’-binaphthyl: Another phosphine ligand with applications in asymmetric catalysis.
2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Used in palladium-catalyzed coupling reactions.
Uniqueness
What sets 2’-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1’-biphenyl]-2,6-diamine apart is its specific structural configuration, which provides unique steric and electronic properties. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Propiedades
Fórmula molecular |
C24H29N2P |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,3-N-dimethylbenzene-1,3-diamine |
InChI |
InChI=1S/C24H29N2P/c1-24(2,3)27(18-12-7-6-8-13-18)22-17-10-9-14-19(22)23-20(25-4)15-11-16-21(23)26-5/h6-17,25-26H,1-5H3 |
Clave InChI |
NBRPJPMXRPFXMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



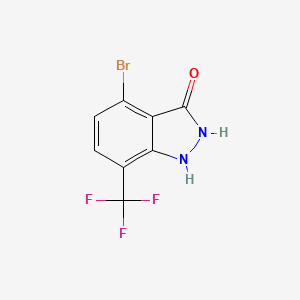


![Ethyl 7-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15330328.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
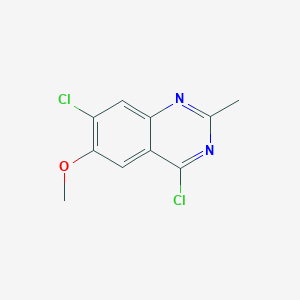

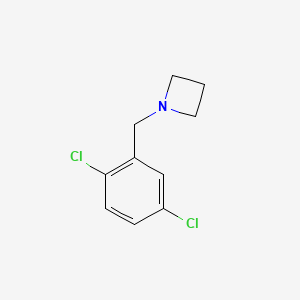
![N-[5-[3-(2-furanyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidinyl]-Benzenesulfonamide](/img/structure/B15330378.png)

![1-Bromo-6,7-dihydrothieno[3,4-c]pyridin-4(5H)-one](/img/structure/B15330391.png)
